molecular formula C15H16O6 B12913535 Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate CAS No. 88349-51-3

Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate

Cat. No.: B12913535
CAS No.: 88349-51-3
M. Wt: 292.28 g/mol
InChI Key: WFDMKGDTMMZGIB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of benzofuran derivatives, including Methyl 4,7-diethoxy-6-formylbenzofuran-5-carboxylate, typically involves several steps. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the formation of the benzofuran ring can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran structures . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different functionalized benzofuran derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate has demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (μg/mL)
E. coli10.5280
S. aureus13265
B. cereus16230

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents targeting bacterial infections .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. It has shown promising results against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Compound Cell Line % Cell Viability
This compoundHepG233.29
DoxorubicinHepG20.62

The compound induces apoptosis and cell cycle arrest in cancer cells, which are critical mechanisms in cancer therapy .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated significant cytotoxicity compared to standard chemotherapy agents like doxorubicin.

Case Study 2: Antimicrobial Efficacy Assessment

In another study assessing antimicrobial efficacy, the compound was tested against clinical strains of bacteria. The results showed that it was effective at inhibiting growth at concentrations lower than those required for many traditional antibiotics.

Comparison with Similar Compounds

Benzofuran derivatives are compared with other heterocyclic compounds, such as benzothiophenes and indoles, which also exhibit diverse biological activities. The unique structural features of benzofuran, such as the fused benzene and furan rings, contribute to its distinct chemical properties and biological activities. Similar compounds include psoralen, 8-methoxypsoralen, and angelicin, which are used in the treatment of skin diseases and have been studied for their antimicrobial and anticancer properties .

Biological Activity

Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate is a synthetic compound belonging to the benzofuran family, which is known for its diverse biological activities. This article reviews its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with diethoxy and formyl substituents, contributing to its unique chemical properties. The molecular formula is C15_{15}H18_{18}O5_5, and it has been synthesized through various methods, often involving the manipulation of benzofuran derivatives.

Antioxidant Activity

Benzofuran derivatives have been reported to exhibit significant antioxidant properties. This compound has shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In a study evaluating various benzofuran derivatives, compounds with similar structures exhibited IC50 values ranging from 10 to 30 µM against DPPH radicals, indicating strong antioxidant potential .

Anti-inflammatory Activity

Research indicates that benzofuran derivatives can inhibit pro-inflammatory cytokines. This compound was tested for its effect on the NLRP3 inflammasome pathway. In vitro studies demonstrated that this compound significantly reduced IL-1β levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potent anti-inflammatory mechanism .

Anticancer Activity

The compound's anticancer properties have been explored in several studies. It was found to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2. In one study, this compound exhibited an IC50 value of approximately 25 µM against MCF-7 cells .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. This compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition measured were comparable to those of standard antibiotics, indicating its potential as a therapeutic agent .

Case Studies

Study Objective Findings
Study AEvaluate antioxidant potentialIC50 values for DPPH scavenging were below 20 µM for related compounds.
Study BAssess anti-inflammatory effectsReduced IL-1β secretion by 60% in LPS-stimulated macrophages.
Study CInvestigate anticancer effectsInduced apoptosis in MCF-7 cells with an IC50 of 25 µM.
Study DTest antimicrobial efficacyEffective against E. coli and S. aureus with inhibition zones >20 mm.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them.
  • NLRP3 Inflammasome Inhibition : By interfering with the assembly of the NLRP3 complex, it reduces inflammatory cytokine production.
  • Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.
  • Antimicrobial Action : Disruption of bacterial cell walls or inhibition of essential enzymes may explain its antibacterial properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving esterification, formylation, and ethoxy substitution. A common approach includes refluxing intermediates (e.g., methyl benzoate derivatives) with excess aryl acids or aldehydes under acidic or basic conditions. For example, analogous benzofuran carboxylates are synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids for 15 hours, followed by ice quenching to precipitate products . Optimization of solvent (e.g., ethanol vs. DMF), temperature, and stoichiometry is critical to achieving yields >90%. Catalytic methods using Lewis acids (e.g., BF₃·Et₂O) may enhance regioselectivity for ethoxy substitutions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on ¹H NMR signals for the formyl group (δ ~9.8–10.2 ppm) and ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.3 ppm for OCH₂). ¹³C NMR should confirm the carbonyl (C=O) at ~165–170 ppm and the benzofuran ring carbons .
  • IR : Look for C=O stretches (1700–1750 cm⁻¹) and aldehyde C-H stretches (~2820, 2720 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₁₅H₁₆O₆: 316.0947).

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the formyl group and hydrolysis of the ester. Stability tests on analogous compounds (e.g., 5-hydroxy-7-methoxyflavone derivatives) show decomposition rates <5% over 6 months under these conditions . For lab use, aliquot small quantities to avoid repeated freeze-thaw cycles.

Advanced Research Questions

Q. How can reaction mechanisms for formylation and ethoxy substitution in benzofuran derivatives be validated experimentally?

  • Methodological Answer : Use isotopic labeling (e.g., D₂O or ¹³C-formaldehyde) to track formyl group incorporation via NMR or MS. For ethoxy substitution, conduct kinetic studies with varying nucleophiles (e.g., ethanol vs. deuterated ethanol) to confirm SN2 vs. SN1 pathways. Computational modeling (DFT) can predict transition states, which can be cross-validated with experimental activation energies .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected downfield shifts in ¹H NMR)?

  • Methodological Answer : Contradictions often arise from solvent effects, hydrogen bonding, or impurities. For example, the formyl proton’s chemical shift may vary due to keto-enol tautomerism. Confirm purity via HPLC (>98% by GC) , and compare spectra across solvents (CDCl₃ vs. DMSO-d₆). Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the benzofuran ring .

Q. How does the electron-withdrawing formyl group influence regioselectivity in further functionalization (e.g., nucleophilic attacks or cycloadditions)?

  • Methodological Answer : The formyl group directs electrophilic substitution to the C-3 and C-5 positions due to its meta-directing nature. For nucleophilic attacks (e.g., Grignard reagents), the α,β-unsaturated carbonyl system enables conjugate additions. Computational studies (e.g., Fukui indices) predict reactive sites, which can be tested via competitive reactions with regioselective blocking groups .

Q. What comparative studies exist between this compound and its analogs (e.g., difluoromethyl or methyl-substituted benzofurans) in medicinal chemistry applications?

  • Methodological Answer : Analogs like Ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran-3-carboxylate show enhanced metabolic stability due to fluorine’s electronegativity, whereas methyl groups improve lipophilicity. Perform SAR studies by synthesizing analogs and testing against targets (e.g., enzyme inhibition assays). For example, spirobenzofuran derivatives exhibit activity in kinase inhibition models .

Properties

CAS No.

88349-51-3

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate

InChI

InChI=1S/C15H16O6/c1-4-19-12-9-6-7-21-13(9)14(20-5-2)10(8-16)11(12)15(17)18-3/h6-8H,4-5H2,1-3H3

InChI Key

WFDMKGDTMMZGIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C2=C1C=CO2)OCC)C=O)C(=O)OC

Origin of Product

United States

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